molecular formula C16H19NO4 B4035752 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide

Cat. No.: B4035752
M. Wt: 289.33 g/mol
InChI Key: GDCIBSMHRHIESY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide is an organic compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes a furan ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the dimethoxyphenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, leading to altered neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenethylamine
  • (3,4-Dimethoxyphenyl)acetonitrile

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide is unique due to its combination of a furan ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11-13(7-9-21-11)16(18)17-8-6-12-4-5-14(19-2)15(10-12)20-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCIBSMHRHIESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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